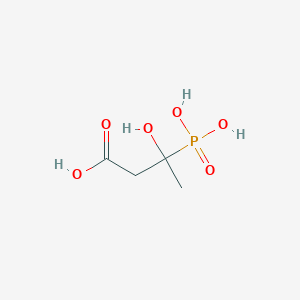
3-Hydroxy-3-phosphonobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-phosphonobutanoic acid is an organic compound with the molecular formula C4H9O6P It is a derivative of butanoic acid, featuring both hydroxyl and phosphonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-phosphonobutanoic acid typically involves the reaction of butanoic acid derivatives with phosphorous acid or its derivatives. One common method includes the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-phosphonobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonic acid group can be reduced under specific conditions.
Substitution: The hydroxyl and phosphonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the hydroxyl or phosphonic acid groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce various esters or amides.
Scientific Research Applications
3-Hydroxy-3-phosphonobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of metabolic pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-phosphonobutanoic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to interact with enzymes and receptors involved in phosphate metabolism. This can lead to inhibition or activation of these enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutanoic acid: Lacks the phosphonic acid group, making it less versatile in certain reactions.
Phosphonoacetic acid: Contains a phosphonic acid group but lacks the hydroxyl group, limiting its reactivity in some contexts.
Uniqueness
3-Hydroxy-3-phosphonobutanoic acid is unique due to the presence of both hydroxyl and phosphonic acid groups, which confer a combination of reactivity and functionality not found in similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
CAS No. |
114751-28-9 |
|---|---|
Molecular Formula |
C4H9O6P |
Molecular Weight |
184.08 g/mol |
IUPAC Name |
3-hydroxy-3-phosphonobutanoic acid |
InChI |
InChI=1S/C4H9O6P/c1-4(7,2-3(5)6)11(8,9)10/h7H,2H2,1H3,(H,5,6)(H2,8,9,10) |
InChI Key |
HCYKHCKJXLGVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















